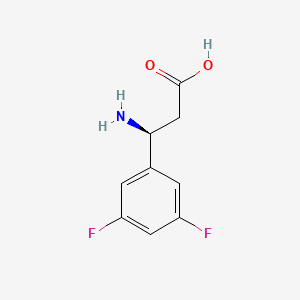

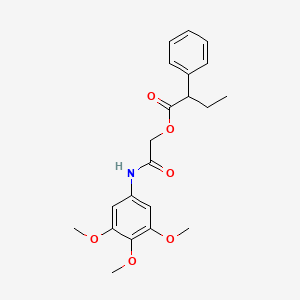

![molecular formula C18H18N4O2 B2882211 1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1105209-06-0](/img/structure/B2882211.png)

1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

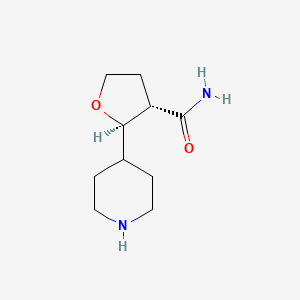

The compound is a complex organic molecule that likely contains a morpholino group, a pyridinyl group, and a benzimidazolyl group . These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized for biological studies . The synthesis often involves reactions like Diels–Alder reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. Unfortunately, without specific information, it’s difficult to provide an accurate analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds often have properties like being crystalline and colorless .

科学的研究の応用

Synthesis and Medicinal Chemistry

Compounds structurally related to "1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone" have been synthesized and studied for their pharmacological properties, particularly as modulators of GABAA receptors. The structure-activity relationship studies have contributed to understanding how these compounds can serve as potential therapeutic agents without the side effects typical of benzodiazepine receptor agonists (Grunwald et al., 2006).

Catalysis and Organic Synthesis

The utility of similar compounds in organic synthesis has been demonstrated through their role in catalytic processes. For instance, the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using Fe3O4@SiO2–OSO3H showcases the application of these compounds in facilitating one-pot, multi-component reactions, leading to heterocyclic compounds of interest (Maleki, 2014).

Material Science and Corrosion Inhibition

Benzimidazole derivatives have been evaluated as corrosion inhibitors for metals, indicating the broader applicability of these compounds beyond biological systems. Their effectiveness in protecting materials from corrosive environments has been confirmed through various analytical techniques, highlighting their potential in industrial applications (Yadav et al., 2016).

Molecular Docking and Drug Design

The application of similar compounds in molecular docking studies to understand their interaction with biological targets further emphasizes their importance in drug discovery and design processes. This approach aids in identifying promising drug candidates by assessing the binding affinities of these compounds toward specific proteins or enzymes involved in disease pathways (Kumar et al., 2013).

作用機序

Target of Action

The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate). This leads to the phosphorylation of Akt, a serine/threonine kinase .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity. This results in the prevention of the phosphorylation of Akt, thereby disrupting the PI3K/Akt signaling pathway . This pathway regulates various cellular functions including cell proliferation, growth, and differentiation .

Biochemical Pathways

The PI3K/Akt signaling pathway is the primary biochemical pathway affected by this compound. By inhibiting PI3K, the compound prevents the formation of PIP3 from PIP2, which in turn prevents the phosphorylation of Akt . This disruption can lead to a decrease in cell proliferation and growth, and an increase in cell differentiation .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability and high systemic exposure .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of the PI3K/Akt signaling pathway. This can lead to a decrease in cell proliferation and growth, and an increase in cell differentiation . In the context of cancer cells, this can result in a decrease in tumor growth and potentially the induction of apoptosis .

将来の方向性

生化学分析

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, have been used in the construction of valuable heterocyclic scaffolds in organic synthesis . These compounds have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

Cellular Effects

Similar compounds have shown remarkable antiproliferative activities against certain cell lines . For instance, they have been found to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .

Molecular Mechanism

Similar compounds have been found to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This suggests that our compound may exert its effects at the molecular level through similar mechanisms.

特性

IUPAC Name |

1-morpholin-4-yl-2-(2-pyridin-2-ylbenzimidazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-17(21-9-11-24-12-10-21)13-22-16-7-2-1-5-14(16)20-18(22)15-6-3-4-8-19-15/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUZRTCWAXUNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

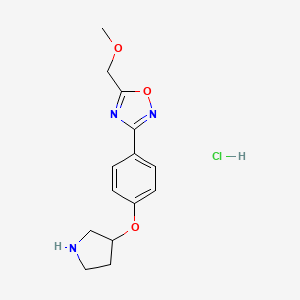

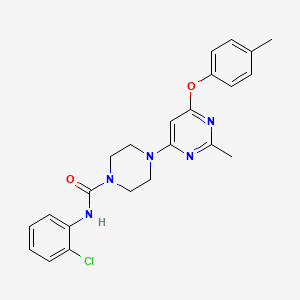

![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)

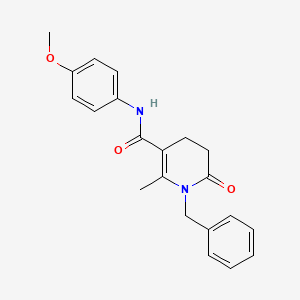

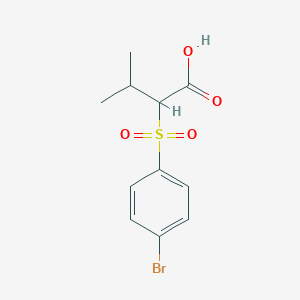

![[4-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2882137.png)

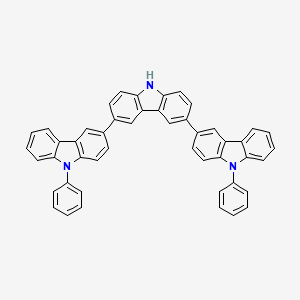

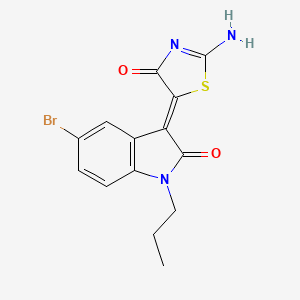

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2882140.png)

![Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2882141.png)

![13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2882147.png)